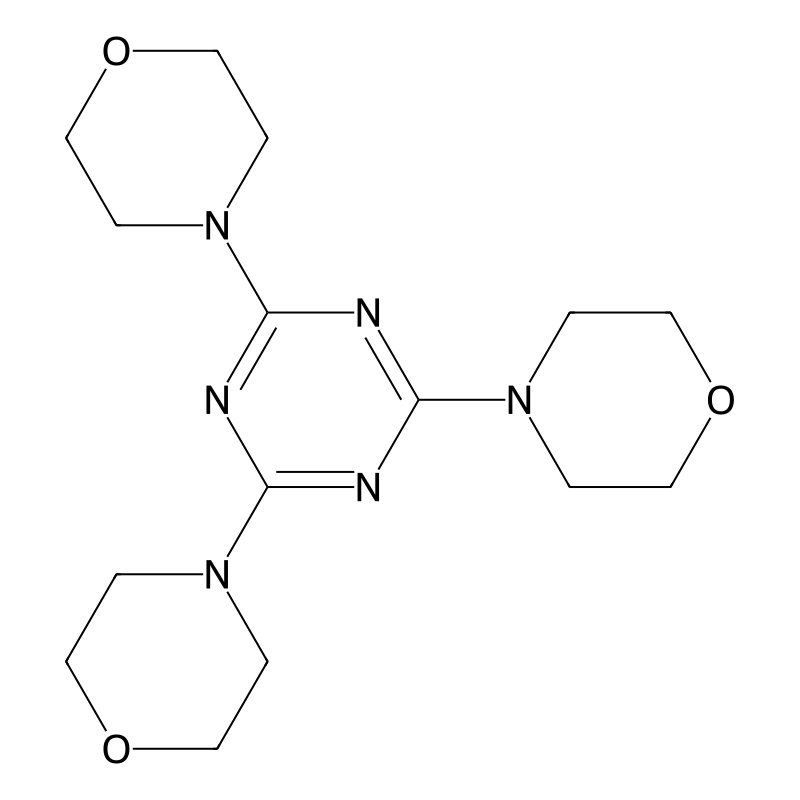2,4,6-Tris(morpholino)-1,3,5-triazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Application in Photothermal Therapy
Specific Scientific Field: This application falls under the field of Biomedical Engineering and Photothermal Therapy.
Methods of Application or Experimental Procedures: Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
Results or Outcomes: Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
Synthesis of Triarylpyrimidines
Specific Scientific Field: This application falls under the field of Organic Chemistry and Drug Design.
Summary of the Application: The compound is used in the synthesis of a new tricationic triarylpyrimidine which is expected to show strong DNA binding affinity .
Results or Outcomes: The synthesis resulted in a new tricationic triarylpyrimidine .
Application in Organic Light Emitting Diodes
Specific Scientific Field: This application falls under the field of Material Science and Optoelectronics.
Summary of the Application: The compound is used in the fabrication of organic light emitting diodes (OLEDs). It serves as a host material for phosphorescent dopants .
Methods of Application or Experimental Procedures: The compound is incorporated into the emissive layer of the OLED. It is mixed with a phosphorescent dopant and the mixture is deposited onto a substrate by thermal evaporation .
Results or Outcomes: Devices using this compound as a host material have shown improved efficiency and operational lifetime .
2,4,6-Tris(morpholino)-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring with three morpholine substituents. Its molecular formula is and it features a unique structure that imparts distinct chemical and biological properties. The compound is notable for its potential applications in various fields, including chemistry, medicine, and materials science .
- Substitution Reactions: The morpholine groups can be replaced with other nucleophiles under appropriate conditions. This property allows for the functionalization of the compound to tailor its reactivity and properties .
- Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions are required for these transformations.
- Complexation Reactions: It can form complexes with metal ions, which is useful in catalysis and material science.
Research into the biological activity of 2,4,6-Tris(morpholino)-1,3,5-triazine indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines. The presence of morpholine groups may enhance its interaction with biological targets, making it a candidate for further pharmacological investigation .
The synthesis of 2,4,6-Tris(morpholino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine. The general procedure includes:
- Reagents: Cyanuric chloride is reacted with morpholine in an organic solvent such as dichloromethane or tetrahydrofuran.
- Conditions: The reaction is conducted under controlled temperatures and often requires a base like triethylamine to facilitate the substitution of chlorine atoms with morpholine groups.
- Yield: This method can yield high purity products through careful optimization of reaction conditions .
Industrial production methods follow similar synthetic routes but are optimized for scalability and efficiency using continuous flow reactors and automated systems.
2,4,6-Tris(morpholino)-1,3,5-triazine has diverse applications:
- Chemistry: It serves as a ligand in coordination chemistry and catalysis.
- Medicine: Its potential as an antimicrobial and anticancer agent is under investigation.
- Industry: The compound is used in synthesizing advanced materials and as a stabilizer in various industrial processes .
Studies on the interactions of 2,4,6-Tris(morpholino)-1,3,5-triazine with other molecules have revealed its ability to form stable complexes. These interactions can enhance its effectiveness in catalysis and biological applications. Investigations into its binding affinities with metal ions and biological macromolecules are critical for understanding its functionality in different environments .
Several compounds share structural similarities with 2,4,6-Tris(morpholino)-1,3,5-triazine. Here are some notable examples:
| Compound Name | Description |
|---|---|
| 2,4,6-Tris(2-pyridyl)-1,3,5-triazine | Known for its coordination chemistry and use in metal ion detection. |
| 2,4,6-Tris(dialkylamino)-1,3,5-triazine | Exhibits different electronic properties due to dialkylamino groups. |
| 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | Used in organic synthesis and material science applications. |
Uniqueness: 2,4,6-Tris(morpholino)-1,3,5-triazine stands out due to the presence of morpholine groups that confer unique chemical reactivity and biological activity compared to other trisubstituted triazines. Its ability to form stable complexes enhances its utility across various scientific disciplines .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








